
An In-depth Technical Guide to 2-
Bromophenylacetone: Properties, Synthesis,

and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Bromophenylacetone

Cat. No.: B139218 Get Quote

This guide provides a comprehensive overview of 2-Bromophenylacetone (also known as 1-

(2-bromophenyl)propan-2-one), a key organic intermediate. Tailored for researchers, scientists,

and professionals in drug development, this document delves into its core physical and

chemical properties, outlines detailed synthetic and analytical methodologies, and discusses its

reactivity and applications, ensuring a thorough understanding grounded in scientific literature.

Core Molecular Profile and Physicochemical
Properties
2-Bromophenylacetone is an aromatic ketone distinguished by a bromine atom on the ortho

position of the phenyl ring. This substitution pattern imparts specific reactivity and physical

characteristics that are crucial for its role in synthetic chemistry.

Chemical Identity
IUPAC Name: 1-(2-bromophenyl)propan-2-one[1][2][3][4]

Synonyms: (2-Bromophenyl)acetone, 1-Acetonyl-2-bromobenzene, o-bromo benzyl methyl

ketone[2][3][4]

CAS Number: 21906-31-0[1][2][3][4]
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Molecular Formula: C₉H₉BrO[1][2][3][4]

Molecular Weight: 213.07 g/mol [2]

Physical Properties
The physical state and solubility are paramount for designing reaction setups and purification

protocols. 2-Bromophenylacetone is typically a clear, colorless to pale yellow liquid under

standard conditions.[1][5] Its properties are summarized in the table below.

Property Value Source(s)

Appearance Clear colorless to yellow liquid [1][5]

Boiling Point 238-240 °C (estimated) [5]

Density 1.384 g/cm³ (estimated) [5]

Refractive Index (n²⁰/D) 1.5575 to 1.5595 [1]

Flash Point 72.5 °C [5]

Solubility

Soluble in chloroform, ethyl

acetate, methanol, ethanol,

and dichloromethane.[5][6]

Synthesis and Mechanistic Insight
The primary route to 2-Bromophenylacetone involves the α-bromination of a suitable ketone

precursor. Understanding the mechanism is key to controlling the reaction and optimizing yield.

Synthetic Pathway: α-Bromination of 1-phenylpropan-2-
one
The synthesis of α-bromo ketones is a cornerstone reaction in organic chemistry. It typically

proceeds via an acid-catalyzed enol intermediate, which then acts as a nucleophile to attack

molecular bromine.
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// Nodes Start [label="1-phenylpropan-2-one\n(Phenylacetone)", shape=ellipse,

fillcolor="#FBBC05"]; Reagents [label="Br₂\nAcetic Acid (catalyst)", shape=cds,

fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Enol Intermediate",

shape=box, style="rounded,filled,dashed", fillcolor="#FFFFFF"]; Product [label="1-(2-

bromophenyl)propan-2-one\n(2-Bromophenylacetone)", shape=ellipse, fillcolor="#34A853",

fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup &\nPurification", shape=parallelogram,

fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Reagents [label="Reaction", arrowhead=vee]; Reagents -> Intermediate

[label="Enolization", style=dashed, arrowhead=normal]; Intermediate -> Product

[label="Bromination", arrowhead=vee]; Product -> Workup [label="Isolation", arrowhead=vee]; }

Synthesis workflow for 2-Bromophenylacetone.

Detailed Experimental Protocol
This protocol is a representative procedure based on standard methods for α-bromination of

ketones.

Materials:

1-phenylpropan-2-one (Phenylacetone)

Bromine (Br₂)

Glacial Acetic Acid

Sodium Bicarbonate (NaHCO₃) solution, saturated

Sodium Thiosulfate (Na₂S₂O₃) solution, 10%

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄)

Dichloromethane (CH₂Cl₂)

Procedure:
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In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and

a reflux condenser connected to a gas trap (to neutralize HBr fumes), dissolve 1-

phenylpropan-2-one (1 eq.) in glacial acetic acid.

Cool the flask in an ice bath.

Slowly add a solution of bromine (1 eq.) in glacial acetic acid from the dropping funnel over

30-60 minutes with continuous stirring. Maintain the temperature below 10 °C. The

disappearance of the red bromine color indicates its consumption.

After the addition is complete, allow the mixture to warm to room temperature and stir for an

additional 2-3 hours, or until TLC analysis indicates the complete consumption of the starting

material.

Pour the reaction mixture slowly into a beaker of ice-cold water.

Extract the aqueous mixture with dichloromethane (3x volumes).

Combine the organic layers and wash sequentially with water, 10% sodium thiosulfate

solution (to remove unreacted bromine), saturated sodium bicarbonate solution (to neutralize

acetic acid), and finally with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator.

The crude product can be purified by vacuum distillation or column chromatography on silica

gel to yield pure 1-(2-bromophenyl)propan-2-one.

Chemical Reactivity and Synthetic Utility
As an α-bromo ketone, 2-Bromophenylacetone is a versatile electrophilic building block. Its

reactivity is dominated by the presence of the carbonyl group and the adjacent carbon-bromine

bond.

Nucleophilic Substitution
The carbon atom bearing the bromine is highly susceptible to attack by a wide range of

nucleophiles (e.g., amines, thiols, cyanides), displacing the bromide ion. This Sₙ2 reaction is a
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fundamental transformation for introducing new functional groups and building molecular

complexity. For instance, reaction with a primary amine can lead to α-amino ketones, which are

precursors to various heterocyclic compounds.

Elimination Reactions
In the presence of a non-nucleophilic base, 2-Bromophenylacetone can undergo

dehydrobromination via an E2 elimination pathway to yield the corresponding α,β-unsaturated

ketone. This is a powerful method for introducing carbon-carbon double bonds in conjugation

with a carbonyl group.

Favorskii Rearrangement
A hallmark reaction of α-halo ketones with enolizable α'-hydrogens is the Favorskii

rearrangement.[7][8][9] When treated with a strong base (e.g., sodium hydroxide or alkoxides),

2-Bromophenylacetone can rearrange to form a carboxylic acid derivative. The mechanism is

thought to proceed through a cyclopropanone intermediate, which is then opened by the

nucleophilic attack of the base.[9][10][11] This rearrangement offers a pathway to skeletal

reorganization and is a valuable tool in complex synthesis.

// Nodes Start [label="α-Bromo Ketone\n(2-Bromophenylacetone)", shape=ellipse,

fillcolor="#FBBC05"]; Base [label="Base (e.g., RO⁻)", shape=cds, fillcolor="#EA4335",

fontcolor="#FFFFFF"]; Enolate [label="Enolate Formation\n(at α' position)", shape=box,

style="rounded,filled,dashed", fillcolor="#FFFFFF"]; Cyclopropanone

[label="Cyclopropanone\nIntermediate", shape=diamond, style="filled,dashed",

fillcolor="#FFFFFF"]; Attack [label="Nucleophilic Attack\nby Base", shape=box,

style="rounded,filled,dashed", fillcolor="#FFFFFF"]; Carbanion [label="Ring Opening to\nStable

Carbanion", shape=box, style="rounded,filled,dashed", fillcolor="#FFFFFF"]; Product

[label="Carboxylic Acid\nDerivative (Ester/Acid)", shape=ellipse, fillcolor="#34A853",

fontcolor="#FFFFFF"];

// Edges Start -> Enolate [label="Deprotonation", arrowhead=vee]; Base -> Enolate

[style=invis]; Enolate -> Cyclopropanone [label="Intramolecular Sₙ2", arrowhead=vee];

Cyclopropanone -> Attack [label="", arrowhead=vee]; Base -> Attack [style=invis]; Attack ->

Carbanion [label="Ring Opening", arrowhead=vee]; Carbanion -> Product [label="Protonation",

arrowhead=vee]; }

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b139218?utm_src=pdf-body
https://www.purechemistry.org/favorskii-rearrangement/
https://files01.core.ac.uk/download/161435612.pdf
https://en.wikipedia.org/wiki/Favorskii_rearrangement
https://www.benchchem.com/product/b139218?utm_src=pdf-body
https://en.wikipedia.org/wiki/Favorskii_rearrangement
https://nrochemistry.com/favorskii-rearrangement/
https://www.youtube.com/watch?v=zaN9L6Ly260
https://www.benchchem.com/product/b139218?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b139218?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Generalized mechanism of the Favorskii Rearrangement.

Analytical Characterization
Proper characterization is essential to confirm the identity and purity of 2-
Bromophenylacetone.

Spectroscopic Data
Technique Characteristic Features Source(s)

Infrared (IR) Spectroscopy

Strong C=O stretch (~1720

cm⁻¹), C-Br stretch (~600-700

cm⁻¹), aromatic C-H and C=C

bands.

[2]

¹H NMR Spectroscopy

Aromatic protons (multiplet,

~7.0-7.6 ppm), methylene

protons (-CH₂-, singlet, ~4.0

ppm), methyl protons (-CH₃,

singlet, ~2.2 ppm).

(Predicted)

¹³C NMR Spectroscopy

Carbonyl carbon (~200 ppm),

aromatic carbons (~125-140

ppm), methylene carbon (~45

ppm), methyl carbon (~30

ppm).

(Predicted)

Mass Spectrometry (MS)

Molecular ion peak (M⁺) at m/z

212/214 (characteristic isotopic

pattern for bromine),

fragmentation pattern showing

loss of Br, COCH₃, and other

fragments.

[12]

Chromatographic Methods
Gas Chromatography (GC): An effective method for assessing purity, with typical purities for

commercial grades being ≥98.0%.[13]
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Thin Layer Chromatography (TLC): Useful for monitoring reaction progress during synthesis,

typically using a silica gel stationary phase and a mixture of hexane and ethyl acetate as the

mobile phase.

Safety, Handling, and Storage
As with all α-halo ketones, 2-Bromophenylacetone must be handled with appropriate care

due to its reactivity and potential hazards.

Hazard Identification
GHS Hazard Statements: H302 (Harmful if swallowed), H412 (Harmful to aquatic life with

long lasting effects).[2] Some suppliers also list H315 (Causes skin irritation), H319 (Causes

serious eye irritation), and H335 (May cause respiratory irritation).[14]

Signal Word: Warning[2][14]

General Precaution: α-bromo ketones are often lachrymators and skin irritants.

Recommended Handling Procedures
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and

chemical-resistant gloves (e.g., nitrile).[15]

Engineering Controls: All manipulations should be performed in a well-ventilated chemical

fume hood to avoid inhalation of vapors.[16][17]

Handling: Avoid contact with skin, eyes, and clothing.[18] Wash hands thoroughly after

handling.

Storage and Disposal
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible materials such as strong oxidizing agents and strong bases.[16][17][18]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Halogenated organic waste should be collected in a designated, properly labeled container.

[15]
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Applications in Research and Drug Development
2-Bromophenylacetone serves as a valuable intermediate in the synthesis of more complex

molecules, particularly in the pharmaceutical sector. Its bifunctional nature (electrophilic carbon

and a carbonyl group) allows for the construction of diverse molecular scaffolds. While specific,

publicly detailed synthetic routes for commercial drugs often remain proprietary, its structural

motif is relevant to the synthesis of various classes of compounds, including substituted

cathinones and other psychoactive substance analogues for forensic and research purposes.

Its utility lies in its ability to participate in C-C and C-N bond-forming reactions, which are

fundamental steps in building the carbon skeletons of active pharmaceutical ingredients (APIs).

[19]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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